4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol
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Overview
Description
4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol is a complex organic compound that features a piperazine ring, a chlorophenyl group, an iodine atom, and a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative. This can be achieved by reacting 4-chlorophenylpiperazine with a suitable alkylating agent under basic conditions. The resulting intermediate is then subjected to iodination and methoxylation reactions to introduce the iodine and methoxy groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while substitution of the iodine atom can produce various substituted derivatives .
Scientific Research Applications
4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antihistamine or antipsychotic agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The chlorophenyl group may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: An antihistamine with a similar piperazine structure.
Hydroxyzine: Another antihistamine with a piperazine ring.
Aripiprazole: An antipsychotic with a piperazine moiety.
Uniqueness
4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol is unique due to the presence of the iodine atom and the methoxyphenol group, which may impart distinct chemical and pharmacological properties compared to other piperazine derivatives .
Properties
IUPAC Name |
4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClIN2O2/c1-24-17-11-13(10-16(20)18(17)23)12-21-6-8-22(9-7-21)15-4-2-14(19)3-5-15/h2-5,10-11,23H,6-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SERBZLWQLLVSOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2CCN(CC2)C3=CC=C(C=C3)Cl)I)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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